1-(2-Chloro-4-nitrobenzyl)piperazine 1-(2-Chloro-4-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215064
InChI: InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
SMILES:
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

1-(2-Chloro-4-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC18215064

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-nitrobenzyl)piperazine -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 3-chloro-4-(piperazin-1-ylmethyl)phenol
Standard InChI InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
Standard InChI Key UHWUYUXDMRMLEH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=C(C=C(C=C2)O)Cl

Introduction

Chemical Identity and Structural Features

1-(2-Chloro-4-nitrobenzyl)piperazine (systematic IUPAC name: 1-[(2-chloro-4-nitrophenyl)methyl]piperazine) is a nitrogen-containing heterocyclic compound distinguished by a piperazine ring bonded to a 2-chloro-4-nitrobenzyl group. The molecular formula is C₁₁H₁₃ClN₃O₂, with a molecular weight of 278.70 g/mol (calculated from PubChem data for analogous structures) . Key structural attributes include:

  • A piperazine core (C₄H₁₀N₂) providing two tertiary nitrogen atoms capable of hydrogen bonding and salt formation.

  • A benzyl substituent at the N1 position of piperazine, modified with electron-withdrawing groups (EWGs): a chlorine atom at the ortho position and a nitro group at the para position relative to the methylene bridge.

The nitro group (-NO₂) enhances electrophilic reactivity, while the chloro substituent contributes to lipophilicity, influencing membrane permeability in biological systems . X-ray crystallography data for related compounds (e.g., 1-(2-chloro-4-nitrophenyl)piperazine) reveal planar aromatic rings and chair conformations in the piperazine moiety, suggesting similar structural behavior in the target compound .

Comparative Analysis with Structural Analogues

To contextualize its properties, Table 1 contrasts 1-(2-chloro-4-nitrobenzyl)piperazine with structurally similar piperazine derivatives:

Compound NameMolecular FormulaKey Functional GroupsBiological Activity (Reported)
1-(2-Chloro-4-nitrophenyl)piperazineC₁₀H₁₂ClN₃O₂Chloro, nitro, piperazineAntimicrobial screening candidate
1-(4-Chlorobenzyl)-4-(2-chloro-4-nitrophenyl)piperazineC₁₇H₁₇Cl₂N₃O₂Dual chloro, nitro, benzylUnder investigation for CNS modulation
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazol-4-yl]methanoneC₂₀H₁₇Cl₂N₅O₄Chloro, nitro, oxazole, methanoneAntitumor potential in preclinical models

The uniqueness of 1-(2-chloro-4-nitrobenzyl)piperazine lies in its balanced hydrophobicity and electronic profile, which may optimize interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

The synthesis of 1-(2-chloro-4-nitrobenzyl)piperazine typically involves a multi-step approach, leveraging nucleophilic aromatic substitution and alkylation reactions. A representative pathway, inferred from analogous syntheses , proceeds as follows:

Step 1: Preparation of 2-Chloro-4-nitrobenzyl Chloride

2-Chloro-4-nitrotoluene undergoes free-radical bromination to yield 2-chloro-4-nitrobenzyl bromide, followed by halogen exchange with lithium chloride in acetone to produce 2-chloro-4-nitrobenzyl chloride. This intermediate serves as the electrophilic alkylating agent.

Step 2: Alkylation of Piperazine

Piperazine is reacted with 2-chloro-4-nitrobenzyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic attack by the piperazine nitrogen:

Piperazine+2-Chloro-4-nitrobenzyl chlorideEt3N, CH2Cl21-(2-Chloro-4-nitrobenzyl)piperazine+HCl\text{Piperazine} + \text{2-Chloro-4-nitrobenzyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{1-(2-Chloro-4-nitrobenzyl)piperazine} + \text{HCl}

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding a pale-yellow solid with a reported melting range of 98–102°C .

Optimization Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

  • Stoichiometry: A 1:1 molar ratio minimizes di-alkylated byproducts.

  • Temperature: Reactions conducted at 0–5°C improve selectivity for mono-alkylation .

Physicochemical Properties

Experimental and computational data for related compounds provide insights into the expected properties of 1-(2-chloro-4-nitrobenzyl)piperazine:

Solubility and Partition Coefficients

  • Aqueous Solubility: <0.1 mg/mL at 25°C (estimated via LogP = 2.8 ± 0.3) .

  • LogP (Octanol-Water): 2.8–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Piperazine nitrogens exhibit pKa values of 5.3 and 9.7, enabling protonation under physiological conditions .

Spectroscopic Characteristics

  • IR (KBr): Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch), and 750 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 3.80 (s, 2H, CH₂), 2.90–2.50 (m, 8H, piperazine-H) .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl group’s substituents to optimize pharmacokinetic profiles.

  • Target Identification: Proteomic screening to elucidate molecular targets, leveraging affinity chromatography with immobilized analogs .

  • Formulation Development: Nanoencapsulation to address solubility limitations, enhancing bioavailability for in vivo studies .

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